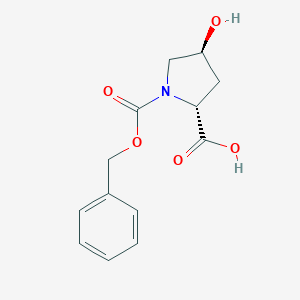
(2R,4S)-4-hydroxy-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,4S)-4-hydroxy-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C13H15NO5 and its molecular weight is 265.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(2R,4S)-4-hydroxy-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid, a pyrrolidine derivative, has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C13H15NO5 and a molecular weight of 265.26 g/mol. Its structure includes a pyrrolidine ring with a hydroxyl group and a phenylmethoxycarbonyl moiety, contributing to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Various methods have been explored in the literature, focusing on optimizing yield and purity .
Antifungal Activity
Recent studies have highlighted the antifungal properties of this compound. For instance, it has shown significant inhibition against various fungal strains:
- Alternaria solani : Inhibition rate of 85.9%
- Cercospora arachidicola : Inhibition rate of 82.7%
- Rhizoctonia solani : Inhibition rate of 81.4%
- Physalospora piricola : Inhibition rate of 81.4% .
These results indicate that this compound exhibits broad-spectrum antifungal activity, making it a candidate for agricultural applications.
The mechanism by which this compound exerts its antifungal effects is not fully elucidated; however, it is hypothesized to interfere with fungal cell wall synthesis or disrupt cellular metabolism. Further research is necessary to clarify these mechanisms.
Case Studies
- In Vitro Studies : A study evaluated the compound's antifungal activity against eight plant pathogens at a concentration of 50 μg/mL. The results were compared with a commercial fungicide (chlorothalonil), demonstrating that the compound could serve as an effective alternative in pest management strategies .
- 3D-QSAR Analysis : A quantitative structure-activity relationship (QSAR) model was developed to predict the antifungal activity based on molecular descriptors. The model showed high predictive accuracy (r² = 0.996), indicating that structural modifications could enhance biological activity .
Data Summary
| Compound Name | Molecular Formula | Molecular Weight | Antifungal Activity (%) |
|---|---|---|---|
| This compound | C13H15NO5 | 265.26 g/mol | Alternaria solani: 85.9% Cercospora arachidicola: 82.7% Rhizoctonia solani: 81.4% Physalospora piricola: 81.4% |
Propiedades
IUPAC Name |
(2R,4S)-4-hydroxy-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c15-10-6-11(12(16)17)14(7-10)13(18)19-8-9-4-2-1-3-5-9/h1-5,10-11,15H,6-8H2,(H,16,17)/t10-,11+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVCWLBEARZMAH-WDEREUQCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)OCC2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN([C@H]1C(=O)O)C(=O)OCC2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














